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Introduction
Ledasorexton, also known as TAK-994 and Firazorexton, is an orally active, selective Orexin

Receptor 2 (OX2R) agonist. Orexin, also known as hypocretin, is a neuropeptide that regulates

wakefulness, and its deficiency is the underlying cause of narcolepsy type 1. By targeting the

OX2R, Ledasorexton was developed to address the fundamental pathophysiology of this

sleep disorder. This technical guide provides an in-depth overview of the early-phase clinical

studies of Ledasorexton, summarizing the available quantitative data, detailing experimental

protocols, and visualizing key pathways and workflows.

Mechanism of Action: Orexin Receptor 2 (OX2R)
Agonism
Ledasorexton exerts its therapeutic effect by acting as an agonist at the Orexin Receptor 2

(OX2R), a G protein-coupled receptor (GPCR). The binding of Ledasorexton to OX2R is

believed to mimic the effects of the endogenous orexin neuropeptides, thereby promoting

wakefulness. The OX2R signaling pathway is complex, involving coupling to multiple G

proteins, including Gq, Gs, and Gi, which in turn activate various downstream intracellular

signaling cascades.
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Figure 1: Simplified Orexin Receptor 2 (OX2R) Signaling Pathway
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Figure 1: Simplified Orexin Receptor 2 (OX2R) Signaling Pathway
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Early-Phase Clinical Development
The early-phase clinical development of Ledasorexton (TAK-994) primarily focused on

evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in the context of

treating narcolepsy. A key study in this phase was a Phase 2, randomized, double-blind,

placebo-controlled trial (NCT04096560).

Experimental Protocols
Phase 2 Clinical Trial (NCT04096560) Workflow

The Phase 2 study was designed to assess the efficacy and safety of multiple oral doses of

Ledasorexton in patients with narcolepsy type 1.
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Figure 2: Workflow of the Phase 2 Clinical Trial (NCT04096560)
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Figure 2: Workflow of the Phase 2 Clinical Trial (NCT04096560)

Key Methodologies

Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of a patient's

ability to stay awake. In the Phase 2 trial of Ledasorexton, the protocol for the MWT
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involved four 40-minute sessions conducted at 2-hour intervals in a quiet, dark room.

Patients were instructed to sit in a semi-reclined position and try to remain awake. The

primary endpoint was the mean sleep latency, with a longer time to sleep onset indicating

improved wakefulness.

Epworth Sleepiness Scale (ESS): The ESS is a subjective, self-administered questionnaire

that assesses the likelihood of falling asleep in eight different situations. Scores range from 0

to 24, with higher scores indicating greater daytime sleepiness. A score of 10 or more is

generally considered to indicate excessive sleepiness. The change from baseline in the ESS

score was a key secondary endpoint in the clinical trial.

Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical studies

of Ledasorexton (TAK-994).

Table 1: Pharmacokinetic Parameters of Ledasorexton (TAK-994) in Healthy Adults (Single

Dose)

Parameter 30 mg 90 mg 180 mg

Cmax (ng/mL) Data not available Data not available Data not available

Tmax (hr) Data not available Data not available Data not available

AUC (ng*hr/mL) Data not available Data not available Data not available

Half-life (hr) Data not available Data not available Data not available

Note: Specific quantitative pharmacokinetic data from human clinical trials were not publicly

available in the reviewed sources.

Table 2: Efficacy Results from Phase 2 Study in Patients with Narcolepsy Type 1 (8 weeks).[1]
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Outcome
Measure

Placebo (n=17)
Ledasorexton
30 mg BID
(n=17)

Ledasorexton
90 mg BID
(n=20)

Ledasorexton
180 mg BID
(n=19)

Mean Change

from Baseline in

MWT Sleep

Latency

(minutes)

-2.5 +23.9 +27.4 +32.6

Mean Change

from Baseline in

ESS Score

-2.1 -12.2 -13.5 -15.1

Weekly

Cataplexy Rate
5.83 0.27 1.14 0.88

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Study

Adverse Event Profile Placebo Ledasorexton (All Doses)

Incidence of any TEAE Lower

Higher, dose-dependent

increase in number and

severity

Most Common TEAEs Not specified Urinary urgency or frequency

Serious Adverse Events

(Hepatotoxicity)
0

8 patients with elevated liver

enzymes, 3 meeting Hy's Law

criteria

Safety and Tolerability
In the Phase 2 study, Ledasorexton was associated with a dose-dependent increase in

treatment-emergent adverse events compared to placebo. The most frequently reported

adverse events were urinary urgency or frequency.[1]

A significant safety concern that emerged during the trial was hepatotoxicity. Eight patients

treated with Ledasorexton experienced elevations in liver enzymes, with three of these cases
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meeting the criteria for Hy's Law, which is indicative of severe drug-induced liver injury. This led

to the early termination of the clinical trial.

Conclusion
The early-phase clinical studies of the Orexin Receptor 2 (OX2R) agonist Ledasorexton (TAK-

994) demonstrated promising efficacy in improving wakefulness and reducing cataplexy in

patients with narcolepsy type 1. The data from the Phase 2 trial showed statistically significant

and clinically meaningful improvements in both objective and subjective measures of

sleepiness. However, the development program was halted due to a significant safety signal of

hepatotoxicity. These findings underscore the therapeutic potential of OX2R agonism for

narcolepsy while highlighting the critical importance of careful safety monitoring for this class of

drugs. Future research in this area will need to focus on developing OX2R agonists with a

more favorable safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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